8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine
Overview
Description
8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Antitumor Potential
Research into heterocyclic quinones, including compounds similar to 8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine, reveals their potential in cytotoxicity and antitumor applications. One study demonstrates how modifications in the structure of 11H-indolo[3,2-c]quinolinediones, a related compound, can lead to increased cytotoxicity, suggesting similar possibilities for the compound (Helissey et al., 1989).
Anti-Breast Cancer Activities
Substituted quinolines, closely related to the compound of interest, have been identified as promising anti-breast cancer agents. A study discusses the synthesis of these compounds and their effectiveness in reducing cell viability in breast cancer cells, indicating potential applications of this compound in oncology (Shi et al., 2008).
Novel Synthetic Methods
The development of novel synthetic methods for related compounds opens up new avenues for the synthesis and potential applications of this compound. For instance, a study on the synthesis of benzoxazino- and naphthoxazinoquinoline derivatives suggests methods that could be applicable to the synthesis of the compound , which may be relevant for its application in various fields (Nasr et al., 1974).
Antibacterial Evaluation
Research on novel 4H-3,1-Benzoxazinone compounds, which bear structural similarities to the compound , includes studies on their antibacterial properties. This indicates potential research applications of this compound in the field of antimicrobial studies (Soliman et al., 2023).
Properties
IUPAC Name |
N-[4-[(3-methyloxetan-3-yl)methoxy]-2-nitrophenyl]-8-phenylmethoxyquinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-27(16-33-17-27)18-35-21-11-12-22(23(14-21)30(31)32)28-25-13-10-20-8-5-9-24(26(20)29-25)34-15-19-6-3-2-4-7-19/h2-14H,15-18H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXWNUQNMRNACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC(=C(C=C2)NC3=NC4=C(C=CC=C4OCC5=CC=CC=C5)C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128345 | |
Record name | N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816463-37-3 | |
Record name | N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816463-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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